molecular formula C12H15N3 B6320406 1-(3-Phenylpropyl)-1H-pyrazol-3-amine CAS No. 1183855-80-2

1-(3-Phenylpropyl)-1H-pyrazol-3-amine

Cat. No.: B6320406
CAS No.: 1183855-80-2
M. Wt: 201.27 g/mol
InChI Key: ZVCPJYPZMFQVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a phenylpropyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine typically involves the reaction of 3-phenylpropylamine with hydrazine and an appropriate carbonyl compound. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow reactors: To ensure consistent product quality and yield

    Biocatalysis: Using engineered microorganisms to produce the compound in an environmentally friendly manner

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

1-(3-Phenylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties

    Medicine: Investigated for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways

    Interacting with receptors: Modulating receptor activity to exert its biological effects

    Altering gene expression: Influencing the expression of genes related to its therapeutic effects

Comparison with Similar Compounds

    3-Phenylpropanol: A related compound with similar structural features but different functional groups

    Phenylpropanolamine: Another structurally related compound with distinct pharmacological properties

Uniqueness: 1-(3-Phenylpropyl)-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a phenylpropyl group, which imparts specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

1-(3-phenylpropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPJYPZMFQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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